molecular formula C10H17FN4O B2662458 4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-49-4

4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2662458
CAS No.: 2101198-49-4
M. Wt: 228.271
InChI Key: LUHJXQFOEBTZNC-UHFFFAOYSA-N
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Description

4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with an amino group, a butyl chain, and a fluoroethyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino group, the butyl chain, and the fluoroethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino, butyl, and fluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
  • 4-Amino-N-butyl-1-(2-chloroethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoroethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-amino-N-butyl-1-(2-fluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)9-8(12)7-15(14-9)6-4-11/h7H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJXQFOEBTZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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